N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide is a compound that belongs to a class of heterocyclic organic compounds. It features a thiazole ring, a quinazoline moiety, and an amide functional group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
This compound can be classified under:
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide typically involves several steps:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to improve yield and purity. Characterization of the synthesized compound is typically performed using techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and IR (Infrared) spectroscopy.
The molecular structure of N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide features:
The structural data can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H14N4O2S |
| Molecular Weight | 314.4 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide can participate in various chemical reactions:
Reactions are generally conducted under controlled conditions to minimize side reactions. Analytical techniques such as TLC (Thin Layer Chromatography) are employed to monitor reaction progress.
The mechanism of action for N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors involved in cellular signaling pathways.
Research suggests that compounds with similar structures may exhibit activity through:
Quantitative data on efficacy against specific biological targets remains limited but is essential for further development.
The physical properties include:
Key chemical properties include:
Further studies are required to explore solubility profiles, stability under various pH conditions, and thermal properties.
N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide has potential applications in:
Research into its pharmacological properties continues to expand its potential uses in clinical settings .
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide relies on convergent strategies that independently construct the thiazole and quinazolinone moieties before coupling. A representative five-step pathway begins with anthranilic acid derivatives undergoing Niementowski cyclization using formamide or acetic anhydride to yield 2-substituted-3,1-benzoxazin-4-ones (Scheme 1) [5] [10]. Subsequent nucleophilic attack by ethyl 2-amino-4-thiazoleacetate in dry pyridine at reflux temperature opens the oxazinone ring, followed by spontaneous cyclodehydration to form ethyl [2-(4-oxoquinazolin-3(4H)-yl)-1,3-thiazol-4-yl]acetate intermediates [5]. Parallel synthesis of the 5-methylthiazol-2-amine fragment typically employs Hantzsch thiazole synthesis, reacting α-haloketones (e.g., chloroacetone) with thiourea derivatives [6]. The final hybrid architecture is achieved through carbodiimide-mediated amide coupling between the carboxylic acid of the quinazoline-thiazole intermediate and the primary amine of 5-methylthiazol-2-amine [5] [10].
Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride)-based methodologies offer an alternative route for advanced derivatives. This approach involves reacting 3-benzylquinazolin-4(3H)-ones with Appel salt to generate N-aryl imino-1,2,3-dithiazoles, which undergo DBU-mediated rearrangement to cyanothioformamides. Palladium/copper-catalyzed cyclization then furnishes the thiazole-quinazoline core with regiochemical precision [8]. Yield optimization is heavily dependent on substituent effects: electron-donating groups (e.g., 6,7-dimethoxy) on the quinazoline ring enhance cyclization efficiency (85-92% yields), whereas sterically bulky N3-benzyl groups diminish yields to 45-60% [3] [8].
Table 1: Comparative Efficiency of Synthetic Methods for Thiazole-Quinazoline Hybrids
| Synthetic Method | Key Intermediate | Catalyst/Conditions | Yield Range | Regioselectivity |
|---|---|---|---|---|
| Niementowski-Hantzsch | Ethyl thiazoleacetate-quinazolinone | Pyridine reflux | 65-78% | Moderate |
| Appel Salt Cyclization | Cyanothioformamide | PdCl₂/CuI, LiBr, DMSO/DMF | 45-92%* | High |
| Grimmel-Morgan | 2-Acetamidobenzoic acid | PCl₃, Amine coupling | 50-68% | Low |
*Yield dependent on quinazoline substituents [3] [5] [8]
The critical amide bond linking the quinazoline-thiazole acetic acid to the 5-methylthiazol-2-amine fragment is forged via carbodiimide-mediated coupling (DCC/EDC) with catalytic DMAP in anhydrous DCM, achieving 70-85% yields [5] [10]. This method outperforms acid chloride routes, which provoke quinazolinone N-dealkylation side reactions. Microwave-assisted coupling using TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) reduces reaction times from 12 hours to 30 minutes while maintaining 82% yield, crucial for acid-sensitive derivatives [10].
Regioselective N-alkylation of the quinazolin-4-one precursor is achieved prior to amide bond formation to avoid competing reactions. Benzyl bromides with electron-withdrawing substituents (e.g., 4-nitrobenzyl bromide) exhibit higher reactivity (90% alkylation yield) compared to electron-rich analogs (e.g., 4-methoxybenzyl bromide, 65% yield) due to enhanced electrophilicity [3] [8]. The amide bond conformation significantly influences bioactivity: X-ray crystallography confirms that the antiperiplanar orientation of the benzamide carbonyl relative to the thiazole nitrogen maximizes target engagement, as observed in VEGFR2 inhibitors [4].
Table 2: Amide Bond Formation Efficiency Under Varied Conditions
| Coupling Agent | Additive | Solvent | Temperature | Time | Yield | Purity |
|---|---|---|---|---|---|---|
| DCC | DMAP | Anhyd. DCM | 25°C | 12 h | 75% | 90% |
| EDC·HCl | HOBt | Anhyd. DMF | 0°C→25°C | 8 h | 82% | 95% |
| TBTU | DIPEA | Anhyd. DMF | 80°C (MW) | 30 min | 85% | 98% |
| POCl₃ | - | THF | Reflux | 3 h | 40%* | 65% |
*Yield reduced due to decomposition [5] [10]
Systematic SAR exploration of N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide reveals that electron-withdrawing groups (EWGs) at the quinazoline C6/C7 positions dramatically enhance kinase inhibition. 7-Trifluoromethyl and 6-nitro derivatives exhibit 5-fold lower IC₅₀ values (0.18 μM and 0.22 μM, respectively) against VEGFR2 compared to unsubstituted analogs (1.12 μM) by strengthening hydrophobic pocket interactions [4] [10]. Conversely, electron-donating groups like 7-methoxy reduce potency due to diminished hydrogen bonding with hinge region residues (e.g., Cys919 in EGFR) [4].
The 5-methylthiazole moiety tolerates limited modification: replacing methyl with hydrogen abolishes topoisomerase II inhibition (IC₅₀ >100 μM vs. 2.8 μM for methyl), while ethyl or phenyl substituents induce steric clashes in the allosteric pocket [9]. Benzamide bridge substitutions significantly modulate selectivity: meta-fluoro on the phenyl ring enhances EGFR wild-type inhibition (IC₅₀ = 0.53 μM) by forming a halogen bond with Thr830, whereas para-substituents promote off-target effects on PDGFRβ [4]. Molecular dynamics simulations confirm that thioxo modification at quinazolinone C2 (replacing oxo) increases residence time in the ATP-binding pocket by 40% through enhanced van der Waals contacts with Leu840 [10].
Table 3: Impact of Functional Group Modifications on Biological Activity
| Modification Site | Group | VEGFR2 IC₅₀ (μM) | EGFR WT IC₅₀ (μM) | Topo II IC₅₀ (μM) |
|---|---|---|---|---|
| Quinazoline C6 | H | 1.12 ± 0.15 | 1.85 ± 0.22 | 12.4 ± 1.8 |
| NO₂ | 0.22 ± 0.03* | 0.49 ± 0.06* | 8.9 ± 1.2 | |
| OCH₃ | 3.25 ± 0.41 | 4.10 ± 0.53 | >20 | |
| Quinazoline C7 | CF₃ | 0.18 ± 0.02* | 0.53 ± 0.07* | 5.8 ± 0.9 |
| Thiazole C5 | H | 1.05 ± 0.13 | 1.92 ± 0.25 | >100 |
| CH₃ | 0.94 ± 0.11 | 1.76 ± 0.20 | 2.8 ± 0.4* | |
| C₆H₅ | 1.98 ± 0.27 | 3.05 ± 0.38 | 25.6 ± 3.1 | |
| Benzamide C3' (meta) | F | 0.87 ± 0.09 | 0.53 ± 0.06* | 3.1 ± 0.5 |
*Denotes significant enhancement (>3-fold) vs. unsubstituted parent [4] [9] [10]
Pharmacokinetic optimization centers on balancing lipophilicity and hydrogen bonding capacity. Introduction of polar substituents at the quinazoline N3-position (e.g., morpholinoethyl) reduces LogP from 3.8 to 2.1, enhancing aqueous solubility (from 5.2 μg/mL to 89 μg/mL) but compromises blood-brain barrier penetration [3] [9]. Conversely, halogen atoms (Cl, F) at quinazoline C6/C7 maintain moderate LogP (3.0-3.5) while extending metabolic half-life (t₁/₂ = 4.2 h vs. 1.8 h for unsubstituted) by blocking CYP3A4-mediated oxidation [3] [8].
The 5-methylthiazole fragment is indispensable for metabolic stability: demethylated analogs undergo rapid glutathione conjugation at C2-thiazole nitrogen in hepatocytes, reducing bioavailability to <10% [9]. In silico permeability predictions align with experimental PAMPA data: molecular polar surface area (PSA) values <90 Ų correlate with apparent permeability (Papp) >5 × 10⁻⁶ cm/s, achievable only with mono-substituted thiazole and non-polar quinazoline substituents [8]. Quantum mechanical calculations reveal that electron-donating groups on the benzamide bridge (e.g., 4'-methoxy) increase HOMO energy (-6.2 eV vs. -7.1 eV for nitro), facilitating charge-transfer interactions with serum albumin and extending plasma half-life [9].
Table 4: Pharmacokinetic Parameters Influenced by Substituent Modifications
| Modification | LogP | Solubility (μg/mL) | t₁/₂ (h) | CYP3A4 Inhibition (IC₅₀, μM) | Papp (×10⁻⁶ cm/s) |
|---|---|---|---|---|---|
| Parent Compound | 3.8 | 5.2 | 1.8 | 12.5 | 4.1 |
| N3-Morpholinoethyl | 2.1 | 89.0* | 2.3 | >50 | 8.7* |
| Quinazoline C6-F | 3.5 | 7.1 | 4.2* | 25.8 | 5.0 |
| Quinazoline C7-CF₃ | 4.0 | 3.8 | 3.8* | 15.2 | 3.9 |
| Benzamide 4'-OCH₃ | 3.6 | 6.8 | 3.5* | 18.7 | 4.5 |
| Thiazole C5-demethylated | 3.2 | 15.3 | 0.9 | 8.5 | 6.2 |
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1